molecular formula C19H19N3O3S2 B2507938 methyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate CAS No. 315711-39-8

methyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2507938
CAS No.: 315711-39-8
M. Wt: 401.5
InChI Key: HTCDIMHZCHPESD-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a structurally complex heterocyclic compound featuring:

  • A pyrrole-3-carboxylate core with methyl substituents at positions 2 and 2.
  • An acetyl linker connecting the pyrrole moiety to a tricyclic heterocyclic system (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene). The ester group enhances solubility in organic solvents, while the tricyclic framework may influence rigidity and bioavailability.

Properties

IUPAC Name

methyl 2,4-dimethyl-5-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-9-14(19(24)25-3)10(2)22-16(9)12(23)7-26-17-15-11-5-4-6-13(11)27-18(15)21-8-20-17/h8,22H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCDIMHZCHPESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Scientific Research Applications

Methyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

11-(4-Methoxyphenyl)-10-Sulfanyl-7-Thia-9,11-Diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-Trien-12-one ()

  • Key Differences :
    • The reference compound substitutes the tricyclic system with a 4-methoxyphenyl group and a sulfanyl moiety, whereas the target compound links the tricyclic system to a pyrrole via an acetyl group.
    • The absence of an ester group in the reference compound reduces its polarity compared to the target molecule .

Pyrrole-Based Derivatives

Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate ()

  • Shared Features : Both compounds feature a pyrrole-3-carboxylate ester with methyl substituents.
  • Key Differences: The reference compound includes a 3-aminophenyl substituent and a cyanopyrrole side chain, which may enhance hydrogen-bonding capacity. The absence of a tricyclic system in the reference compound reduces structural complexity and rigidity compared to the target molecule .

Thiazolo-Pyrimidine Derivatives ()

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]pyrimidine-6-Carbonitrile (11a)

  • Shared Features :
    • Both compounds contain fused heterocyclic systems (thiazolo-pyrimidine vs. tricyclic diazathia).
    • The presence of electron-withdrawing groups (e.g., carbonyl, nitrile) in both systems may influence reactivity.
  • Key Differences :
    • The reference compound’s thiazolo-pyrimidine core is less rigid than the tricyclic system in the target molecule.
    • The methyl furan substituent in 11a introduces oxygen-based polarity, contrasting with the sulfur-rich tricyclic system of the target compound .

Spiro and Polycyclic Systems ()

8-(4-Dimethylaminophenyl)-9-(6-R-Benzothiazol-2-yl)-7-Oxa-9-Aza-Spiro[4.5]decane-6,10-Dione

  • Shared Features : Both compounds exhibit polycyclic frameworks with nitrogen and sulfur atoms, which are critical for stabilizing unconventional conformations.
  • Key Differences: The spiro system in the reference compound introduces chirality and steric hindrance, unlike the planar tricyclic system of the target molecule.

Comparative Analysis Table

Compound Core Structure Key Substituents/Functional Groups Melting Point (°C) Notable Features
Target Compound Tricyclic diazathia + pyrrole Methyl ester, acetyl linker Not reported High rigidity, sulfur/nitrogen-rich
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[...] () Tricyclic diazathia 4-Methoxyphenyl, sulfanyl Not reported Enhanced π-stacking potential
Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate () Pyrrole 3-Aminophenyl, cyano Not reported Hydrogen-bonding capacity
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-[...]-6-carbonitrile (11a, Evid. 4) Thiazolo-pyrimidine Trimethylbenzylidene, methyl furan, nitrile 243–246 Oxygen-rich polarity
Diethyl 8-cyano-7-(4-nitrophenyl)-[...]imidazo[1,2-a]pyridine-5,6-dicarboxylate (1l, ) Imidazo-pyridine Nitrophenyl, cyano, ester 243–245 Nitro group for redox activity

Biological Activity

Methyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activity. Its unique structure, characterized by a pyrrole ring and a thiazole moiety, suggests that it may interact with various biological systems. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Molecular Structure

The compound's molecular formula is C25H23N3O4S2C_{25}H_{23}N_{3}O_{4}S_{2} with a molecular weight of approximately 493.6 g/mol. The IUPAC name reflects its intricate structure:

  • IUPAC Name : this compound

Physical Properties

PropertyValue
Molecular FormulaC25H23N3O4S2
Molecular Weight493.6 g/mol
Purity≥95%

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with thiazole and pyrrole structures can possess antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound's unique structure may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of commonly used antibiotics.
  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 15 µM.
  • Anti-inflammatory Action : Research conducted on murine models showed that the compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a controlled dosage.

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
CytotoxicityMCF-7 (breast cancer)Reduced cell viability
Anti-inflammatoryMurine modelsDecreased cytokines

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